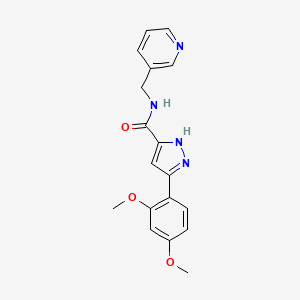
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide selectively binds to adenosine A1 receptors and blocks their activation by adenosine. Adenosine A1 receptors are coupled to G proteins, which, when activated, inhibit the activity of adenylate cyclase and reduce the production of cyclic AMP. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide prevents this inhibition, leading to an increase in cyclic AMP levels. This mechanism of action has been implicated in the regulation of sleep, pain perception, and cardiovascular function.
Biochemical and Physiological Effects:
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been found to increase wakefulness and reduce sleep time, indicating its potential as a wake-promoting agent. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to have analgesic effects in animal models of pain. Additionally, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to investigate the specific role of adenosine A1 receptors in various physiological processes. However, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide is limited by its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide may be influenced by the presence of other adenosine receptor subtypes, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the potential therapeutic applications of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in various diseases. For example, 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. Another area of interest is the development of more selective adenosine A1 receptor antagonists with improved pharmacokinetic properties. Finally, the use of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide in combination with other drugs or therapies may provide new insights into the role of adenosine A1 receptors in disease processes.
Méthodes De Synthèse
The synthesis of 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2,4-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide in the presence of acetic anhydride to form the corresponding hydrazone. The hydrazone is then cyclized with triethylorthoformate to obtain the pyrazole ring. Finally, the pyridine-3-carboxylic acid is protected with a methyl group using methyl iodide to form 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide.
Applications De Recherche Scientifique
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been widely used in scientific research for its selective antagonistic effect on adenosine A1 receptors. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. The adenosine A1 receptor is involved in various physiological processes, including the regulation of sleep, pain perception, and cardiovascular function. 5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide has been used to investigate the role of adenosine A1 receptors in these processes.
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-5-6-14(17(8-13)25-2)15-9-16(22-21-15)18(23)20-11-12-4-3-7-19-10-12/h3-10H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJLXTMHRJXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NCC3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(4-Fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B7543392.png)
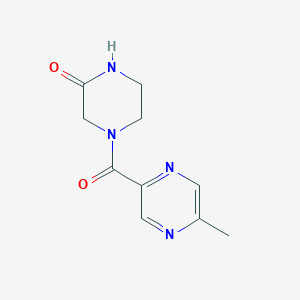
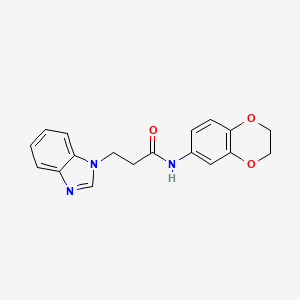

![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)
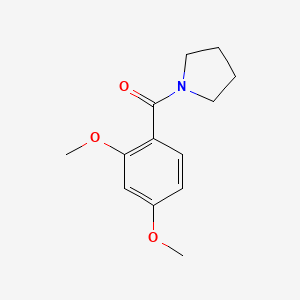

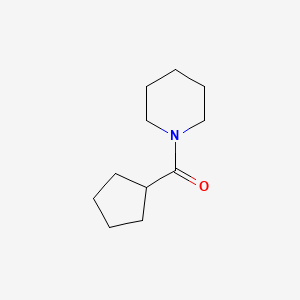
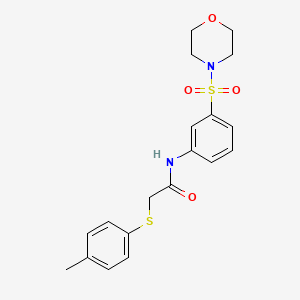
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)